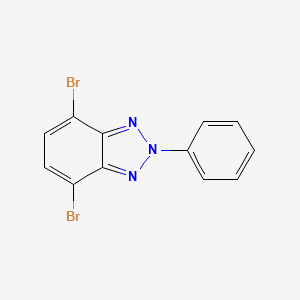
2-Phenyl-4,7-dibromo-2H-benzotriazole
カタログ番号 B8314136
分子量: 353.01 g/mol
InChIキー: HRDLQVWGBUJWPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07714099B2
Procedure details


The 3,6-dibromo-2-phenylazo-phenylamine (120 mg, 0.34 mmol), iodobenzene diacetate (109 mg, 0.34 mmol), and acetic acid (5 mL) were added to a 1-neck 100-mL round bottom flask. The solution was stirred for 1 h at room temperature. The solvent was reduced with a rotary evaporator and the flask was stored at −19° C. for 16 h resulting in the formation of a solid cake. Water was added to the solid cake to dissolve the acid. A crystalline solid was collected by filtration and washed with water. GC/MS confirmed the solid as the desired product. Yield: 50%.
Name
3,6-dibromo-2-phenylazo-phenylamine
Quantity
120 mg
Type
reactant
Reaction Step One




Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([N:10]=[N:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:4]([NH2:9])[C:5]([Br:8])=[CH:6][CH:7]=1.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.C(O)(=O)C>O>[Br:1][C:2]1[C:3]2[C:4](=[N:9][N:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=2)[C:5]([Br:8])=[CH:6][CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
3,6-dibromo-2-phenylazo-phenylamine
|
|
Quantity
|
120 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C(=CC1)Br)N)N=NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
109 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 1 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was reduced with a rotary evaporator
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the flask was stored at −19° C. for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a solid cake
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A crystalline solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C2=NN(N=C21)C2=CC=CC=C2)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
